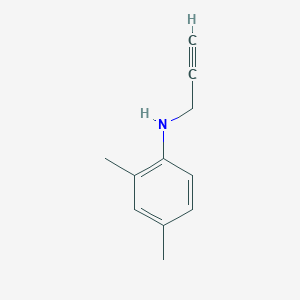

(2,4-Dimethyl-phenyl)-prop-2-ynyl-amine

Description

Significance of Propargylamines as Versatile Synthons in Organic Chemistry

The significance of propargylamines lies in their ability to serve as versatile synthetic intermediates, or "synthons," for the construction of a diverse array of complex molecular architectures. rsc.orgbldpharm.comsigmaaldrich.comamericanelements.com The presence of both a nucleophilic nitrogen atom and a reactive alkyne functionality within the same molecule allows for a wide range of chemical transformations. These include, but are not limited to, addition reactions, cyclization cascades, and coupling reactions. chemicalbook.com Consequently, propargylamines are invaluable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrroles, pyridines, and indoles, which are prevalent motifs in pharmaceuticals and natural products. chemicalbook.com

The reactivity of the propargylamine (B41283) skeleton can be finely tuned by modifying the substituents on both the nitrogen atom and the alkyne terminus. This modularity allows for the strategic design of synthetic routes to target molecules with specific structural and electronic properties.

Research Context of N-Aryl Propargylamines in Contemporary Synthesis

Within the broader class of propargylamines, N-aryl propargylamines, where the nitrogen atom is directly attached to an aromatic ring, have garnered considerable research interest. The electronic interplay between the aromatic system and the propargyl group introduces unique reactivity patterns, making them particularly valuable in contemporary organic synthesis.

The synthesis of N-aryl propargylamines is often achieved through powerful cross-coupling methodologies, such as the Sonogashira coupling, which forges a carbon-carbon bond between an aryl halide and a terminal alkyne. rsc.org Another prominent method is the A³ coupling (aldehyde-alkyne-amine), a three-component reaction that offers a highly atom-economical route to these valuable compounds. bldpharm.com These synthetic strategies provide access to a vast library of N-aryl propargylamines with diverse substitution patterns on the aromatic ring.

The research focus on N-aryl propargylamines is driven by their utility in the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions of N-aryl propargylamines, often promoted by transition metal catalysts, provide efficient pathways to quinolines, indoles, and other important nitrogen-containing polycyclic structures. ub.edu

Scope and Research Focus on N-(2,4-Dimethylphenyl)prop-2-yn-1-amine

This article focuses specifically on the chemical compound (2,4-Dimethyl-phenyl)-prop-2-ynyl-amine , also known as N-propargyl-2,4-dimethylaniline. This particular N-aryl propargylamine serves as an illustrative example of the synthetic utility of this class of molecules. The presence of the 2,4-dimethylphenyl group influences the steric and electronic properties of the molecule, which can impact its reactivity and the stereochemical outcome of its transformations.

While extensive research has been conducted on the broader family of N-aryl propargylamines, detailed studies specifically on this compound are less common. This article aims to collate and present the available information regarding its synthesis, and potential applications as a building block in organic synthesis, thereby highlighting its potential as a valuable tool for the construction of complex organic molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22774-65-8 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2,4-dimethyl-N-prop-2-ynylaniline |

InChI |

InChI=1S/C11H13N/c1-4-7-12-11-6-5-9(2)8-10(11)3/h1,5-6,8,12H,7H2,2-3H3 |

InChI Key |

DEAQILIFUYEIIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC#C)C |

Origin of Product |

United States |

Synthesis and Characterization

The synthesis of (2,4-Dimethyl-phenyl)-prop-2-ynyl-amine can be achieved through established methodologies for the preparation of N-aryl propargylamines. A common and direct approach is the nucleophilic substitution reaction between 2,4-dimethylaniline (B123086) and a propargyl halide, such as propargyl bromide, typically in the presence of a base to neutralize the hydrohalic acid byproduct. rsc.org

General Synthetic Scheme:

In this reaction, 2,4-dimethylaniline acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide. A base, such as potassium carbonate, is commonly used to facilitate the reaction.

Alternative synthetic routes, such as the aforementioned A³ coupling and Sonogashira coupling, could also be employed to construct this molecule, offering different avenues for substrate scope and functional group tolerance.

Physicochemical Properties:

While specific, experimentally determined physical and chemical properties for this compound are not extensively documented in readily available literature, its properties can be inferred from related compounds. It is expected to be a liquid or a low-melting solid at room temperature, with solubility in common organic solvents.

Spectroscopic Data:

The structural confirmation of this compound would rely on standard spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethylphenyl group, singlets for the two methyl groups, a signal for the methylene (B1212753) protons of the propargyl group, and a signal for the acetylenic proton. The integration and splitting patterns of these signals would confirm the connectivity of the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne.

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (if a secondary amine is formed as a byproduct), C-H bonds (aromatic and aliphatic), the C≡C triple bond (typically a weak band around 2100-2260 cm⁻¹), and C=C bonds of the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and fragmentation patterns that can further aid in its structural elucidation.

Research Findings and Applications

Multicomponent Coupling Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product, incorporating the majority of the atoms from the reactants. nih.govrsc.org This strategy is highly valued in organic synthesis for its ability to rapidly generate molecular diversity and complexity from readily available building blocks. phytojournal.comrug.nl For the synthesis of propargylamines, the most significant MCR is the Aldehyde-Amine-Alkyne (A3) coupling. researchgate.netrsc.org

Aldehyde-Amine-Alkyne (A3) Coupling Strategy

The A3 coupling reaction, a term coined by Professor Chao-Jun Li, is a one-pot synthesis that combines an aldehyde, an amine, and a terminal alkyne to produce a propargylamine (B41283). researchgate.netwikipedia.org This reaction is one of the most straightforward and effective methods for forming propargylamines, which are crucial intermediates for synthesizing a wide array of nitrogen-containing compounds, including biologically active molecules and natural products. libretexts.orgphytojournal.com

The general mechanism involves the in-situ formation of an iminium ion from the condensation of the aldehyde and the amine. rsc.orgphytojournal.com Concurrently, a metal catalyst activates the terminal alkyne by coordinating to its triple bond, which increases the acidity of the terminal proton. libretexts.orgnih.gov This allows for deprotonation, forming a metal acetylide. This nucleophilic acetylide then attacks the electrophilic iminium ion, yielding the final propargylamine product after workup. libretexts.orgwikipedia.org A key advantage of this method is its high atom economy, with water being the only theoretical byproduct. libretexts.orgresearchgate.net

Transition Metal-Catalyzed A3 Coupling

The success of the A3 coupling is heavily reliant on the use of a transition metal catalyst to facilitate the C-H activation of the terminal alkyne. nih.govrsc.org A wide variety of metals have been shown to be effective, each with its own set of advantages regarding reaction conditions, substrate scope, and efficiency. phytojournal.comresearchgate.net The choice of metal can influence catalyst loading, required temperature, and tolerance to different functional groups. mdpi.com

Copper salts, particularly Cu(I) species like copper(I) iodide (CuI) and copper(I) bromide (CuBr), are the most traditional, affordable, and widely used catalysts for A3 coupling reactions. libretexts.orgresearchgate.net They exhibit high catalytic efficiency and can often be used in low concentrations. rsc.orgrsc.org Copper-catalyzed A3 couplings can be performed under various conditions, including in water, organic solvents, or even solvent-free, and are generally tolerant of a wide range of functional groups on all three components. rsc.orgmdpi.com For instance, a dicopper(I) complex has been shown to be a highly efficient catalyst, requiring a loading as low as 0.4 mol% to achieve good to excellent yields. rsc.org Recent advancements include the use of copper nanoparticles (Cu-NPs) or magnetically separable copper catalysts, which offer the benefits of heterogeneous catalysis, such as easy catalyst recovery and reusability, contributing to more sustainable synthetic processes. nih.govnih.gov

Table 1: Examples of Copper-Catalyzed A3 Coupling Reactions

| Catalyst (mol%) | Amine | Aldehyde | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| CuI (10) | Piperidine | Benzaldehyde | None | 100 | 2h | 95 | rsc.org |

| CuBr (5) | Aniline | Benzaldehyde | Ionic Liquid | RT | 2h | 94 | mdpi.com |

| Fe3O4–BIm–Pyrim–CuI | Piperidine | 4-Ethylbenzaldehyde | Toluene | 80 | 30 min | 97 | nih.gov |

| CuI (2.5) | Morpholine | o-ethynylbenzaldehyde | None | 100 | 15 min | 99 | rsc.org |

Palladium catalysts are highly effective in various cross-coupling reactions, and while less common than copper for standard A3 couplings, they are employed in related transformations of N-aryl propargylamines. rsc.orgrsc.org For instance, palladium catalysis can be used in the dimerization of N-aryl propargylamines to form quinoline structures or in deaminative coupling reactions with boronic acids to generate allenes. rsc.orgacs.org In some protocols, palladium is used in conjunction with copper, where it can play a role in activating the substrates or facilitating subsequent transformations. mdpi.com The synthesis of 2-amino-1,3-dienes from propargylic precursors can be achieved with excellent yields using palladium catalysis, demonstrating its utility in forming C-N bonds. fao.org

Table 2: Examples of Palladium-Catalyzed Reactions of Propargylamines

| Catalyst (mol%) | Substrate | Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)2 (10) | N-phenylpropargylamine | N-phenylpropargylamine | 3-Vinylquinoline | 82 | rsc.org |

| Pd(PPh3)4 (5) | Propargylamine | Arylboronic Acid | Allene | Up to 98 | acs.org |

Silver salts, particularly silver(I) iodide (AgI), have been identified as effective catalysts for the A3 coupling reaction, often functioning well in aqueous media. mdpi.comresearchgate.net The first silver-catalyzed A3 coupling was reported in 2003 and demonstrated high efficiency, especially for reactions involving aliphatic aldehydes. researchgate.net Silver-N-heterocyclic carbene (NHC) complexes have also been developed as air-stable and highly active catalysts that can promote the reaction under neat (solvent-free) conditions. tandfonline.com These silver-based systems provide a valuable alternative to copper, sometimes offering complementary reactivity and functioning without the need for co-catalysts or inert atmospheres. researchgate.nettandfonline.com

Table 3: Examples of Silver-Catalyzed A3 Coupling Reactions

| Catalyst (mol%) | Amine | Aldehyde | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| AgI (3) | Piperidine | Butyraldehyde | Water | 100 | 91 | researchgate.net |

| Ag-NHC Complex (1) | Piperidine | Benzaldehyde | Neat | 80 | 95 | tandfonline.com |

| AgI (1.5) | Morpholine | Isovaleraldehyde | Water | 100 | 92 | researchgate.net |

Beyond the common coinage metals, a diverse range of other transition metals has been successfully employed to catalyze A3 coupling reactions. researchgate.netmdpi.com

Gold (Au): Gold catalysts, both in the form of salts like AuCl3 and as nanoparticles, are exceptionally active for A3 coupling. mdpi.comresearchgate.net They often require very low catalyst loadings and can function at room temperature. mdpi.com Gold catalysis is notable for its high efficiency with both aromatic and aliphatic aldehydes, sometimes succeeding where other catalysts are less effective. mdpi.commdpi.com

Iron (Fe): Iron salts, such as iron(III) chloride (FeCl3), offer a cheap, abundant, and environmentally benign option for catalyzing A3 couplings. researchgate.net Iron-catalyzed protocols are particularly effective for aliphatic aldehydes and can proceed smoothly in air and even in the presence of water, eliminating the need for stringent anhydrous or anaerobic conditions. researchgate.net

Ruthenium (Ru): Ruthenium complexes, often used in combination with copper, are also known to promote A3 coupling. wikipedia.org Ruthenium(III) chloride has been reported as a convenient catalyst for related reactions, such as the coupling of alkynes with 1,3-dicarbonyl compounds, highlighting its ability to activate alkynes under mild conditions. nih.gov

Ytterbium (Yb): Lanthanide catalysts, such as Ytterbium(III) triflate (Yb(OTf)3), have been used to catalyze MCRs, including reactions that produce isoquinolone derivatives from aldehydes and amines. capes.gov.br While less common for standard A3 couplings, ytterbium-based catalysts are noted for their high efficiency and diastereoselectivity in certain multicomponent syntheses. capes.gov.brgoogle.com

Table 4: Examples of A3 Coupling using Other Metal Catalysts

| Catalyst Type | Catalyst (mol%) | Amine | Aldehyde | Solvent | Temp. | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Gold | AuCl3 (0.25) | Piperidine | Benzaldehyde | Water | 100°C | 94 | mdpi.com |

| Iron | FeCl3 (5) | Piperidine | Cyclohexanecarboxaldehyde | Neat | 100°C | 99 | researchgate.net |

| Gold | Au/CeO2 (0.2) | Aniline | Benzaldehyde | Toluene | 80°C | 98 | researchgate.net |

Metal-Free A3 Coupling Protocols

The A3 coupling (Aldehyde-Alkyne-Amine) reaction is a powerful, one-pot method for synthesizing propargylamines. phytojournal.comrsc.org While traditionally reliant on metal catalysts, significant research has focused on developing metal-free protocols to enhance the sustainability and cost-effectiveness of the synthesis. rsc.orgresearchgate.net These approaches circumvent potential contamination of the final product with metal residues. phytojournal.com

One notable metal-free strategy involves the use of salicylaldehyde (B1680747) derivatives as one of the coupling partners. phytojournal.com It has been proposed that the ortho-hydroxy group on the salicylaldehyde activates the Csp-H bond of the terminal alkyne, facilitating the reaction without the need for a metal catalyst. phytojournal.com This intrinsic catalytic activity of a reactant leads to the formation of propargylamines in good to excellent yields. phytojournal.com

Another innovative metal-free approach utilizes magnetized water (MW) as the reaction medium. rsc.org In 2018, a study reported the successful A3 coupling of various aldehydes (including salicylaldehyde), terminal acetylenes, and secondary amines in magnetized water, demonstrating a green and sustainable alternative to conventional methods. rsc.org Furthermore, some protocols have successfully employed ynoic acids (alkynyl carboxylic acids) as alkyne surrogates in metal-free, decarboxylative A3 coupling reactions. researchgate.net

Asymmetric A3 Coupling for Enantioselective Synthesis

The generation of chiral propargylamines with high enantioselectivity is a critical goal for the synthesis of complex, biologically active molecules. doaj.orgnih.gov Asymmetric A3 (AA3) coupling reactions have emerged as a primary method to achieve this, typically employing a chiral ligand in conjunction with a metal catalyst. rsc.orgnih.gov

The mechanism generally involves the in-situ formation of an imine or iminium ion from the aldehyde and amine, which then reacts with a metal acetylide. nih.gov The chirality is induced by a ligand coordinated to the metal center, which controls the facial selectivity of the nucleophilic attack on the imine. researchgate.net Copper is the most frequently used metal for this transformation, often in the form of Cu(I) or Cu(II) salts like CuBr, CuOTf, or Cu(OTf)₂. nih.govmdpi.com

The first asymmetric three-component coupling was reported in 2002, utilizing a CuOTf catalyst with box and pybox ligands. nih.gov A significant advancement was made in 2003 with the use of a CuBr/Quinap ligand system for the reaction between secondary amines, aldehydes, and alkynes, achieving high yields and enantioselectivities, particularly with aliphatic aldehydes. nih.gov The development of various sophisticated ligands has since allowed for the highly enantioselective synthesis of a wide array of chiral propargylamines. doaj.orgnih.gov

Table 1: Examples of Catalytic Systems in Asymmetric A3 Coupling

| Catalyst | Chiral Ligand | Reactant Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| CuOTf | Pybox (L3-L5) | Primary amines, aromatic aldehydes, aryl alkynes | Not specified | nih.gov |

| CuBr | Quinap (L18) | Secondary amines, aliphatic aldehydes | 82–96% | nih.gov |

| Cu(I) complex | Ligand L14 | Benzaldehyde, aniline, phenylacetylene | 99% | nih.gov |

| Cu(OTf)₂ | s-Bu-pybox-diPh (L17) | Phenylacetylene, aromatic aldehydes, anilines | 90–96% | nih.gov |

Ketone-Amine-Alkyne (KA2) Coupling Strategy

The Ketone-Amine-Alkyne (KA2) coupling is an extension of the A3 reaction, utilizing a ketone instead of an aldehyde. rsc.org This modification presents a significant challenge due to the lower reactivity of ketones compared to aldehydes, which arises from steric and electronic factors that make the in-situ formed ketimines less susceptible to nucleophilic attack. bohrium.com The KA2 coupling is a relatively recent development, with the first instance being reported in 2010. bohrium.com It provides direct access to quaternary propargylamines, which are tetrasubstituted at the α-carbon and represent an important, though relatively unexplored, class of compounds. bohrium.comresearchgate.net This multicomponent reaction is highly valued for its step economy and its ability to construct complex molecules with quaternary carbon centers from simple starting materials. bohrium.comresearchgate.net

Catalytic Systems in KA2 Coupling

Overcoming the low reactivity of ketones in KA2 coupling requires effective catalytic systems. bohrium.com Transition metals, particularly copper, play a dominant role, although gold, zinc, and other metals have also been successfully employed. bohrium.comresearchgate.net These catalysts facilitate the formation of a metal acetylide, which then adds to the ketimine intermediate. bohrium.com

Various catalytic systems have been developed to improve the efficiency and substrate scope of the KA2 reaction. For instance, an Au-catalyzed KA2 reaction was reported in 2011, and a four-component system using a CuI/SnCl₂ co-catalyst was developed in 2012. bohrium.com Other effective systems include CuCl₂ combined with Ti(OEt)₄, CuBr with molecular sieves, and well-defined copper(I) complexes bearing N-heterocyclic carbene ligands, which can operate at very low catalyst loadings. bohrium.comresearchgate.net Recently, zinc acetate (B1210297) (Zn(OAc)₂) has been identified as an inexpensive, environmentally benign, and highly efficient catalyst for this transformation, particularly under neat (solvent-free) conditions. acs.orgacs.org

Table 2: Selected Catalytic Systems for KA2 Coupling

| Catalyst System | Key Features | Substrate Scope | Reference |

|---|---|---|---|

| Au-catalysis | One of the earlier successful systems. | Aromatic ketones | bohrium.com |

| CuI/SnCl₂ | Four-component co-catalyzed reaction. | Not specified | bohrium.com |

| CuCl₂ / Ti(OEt)₄ | Efficient for acyclic ketones. | Acyclic ketones, amines, 1-alkynes | nih.gov |

| CuI-doped Amberlyst | Heterogeneous, recyclable catalyst for solventless reactions. | Primary/secondary amines, ketones, various alkynes | researchgate.netum.edu.mt |

| Zinc Acetate (Zn(OAc)₂) | Inexpensive, user-friendly, and effective under neat conditions. | Diverse and challenging substrates, including hindered cyclohexanones. | acs.orgacs.org |

| Cu(I)-NHC Complexes | Uses very low catalyst loading and moderate heating. | Acyclic linear ketones, aromatic ketones, electron-poor alkynes. | researchgate.net |

Non-Conventional KA2 Approaches

In line with the principles of green chemistry, several non-conventional approaches have been applied to the KA2 coupling to improve efficiency and reduce environmental impact. researchgate.netnih.gov These methods often involve alternative energy sources or reaction conditions that minimize waste and energy consumption. nih.gov

Solvent-free, or neat, reaction conditions have proven highly effective, in some cases enhancing catalytic activity. acs.orgacs.org For example, the use of Amberlyst A-21 supported CuI as a heterogeneous catalyst has been successfully employed in solventless KA2 couplings. um.edu.mt This approach simplifies product purification and allows for catalyst recycling. researchgate.netum.edu.mt

Alternative energy inputs such as microwave irradiation and ultrasound have also been explored to accelerate C-C bond-forming reactions. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times by promoting efficient internal heating of the reaction mixture. nih.gov While specific applications to KA2 coupling are part of a broader trend in multicomponent reactions, these techniques represent a promising direction for developing more sustainable protocols. researchgate.netnih.gov

Alternative Synthetic Routes to N-(2,4-Dimethylphenyl)prop-2-yn-1-amine Analogs

Beyond multicomponent strategies like A3 and KA2 coupling, other synthetic methods are available for preparing propargylamines. These routes often involve the stepwise construction of the final molecule.

Nucleophilic Addition of Acetylides to Imines or Iminium Ions

A foundational and traditional method for synthesizing propargylamines involves the nucleophilic addition of a metal acetylide to an imine or an iminium ion. researchgate.netresearchgate.netwiley-vch.de This reaction is conceptually the second half of the A3/KA2 coupling mechanism, where the imine is pre-formed or generated from a stable precursor rather than in situ from an aldehyde/ketone and an amine. nih.govlibretexts.org

The process typically begins with the deprotonation of a terminal alkyne using a strong base, such as an organolithium reagent (e.g., butyllithium) or a Grignard reagent, to form a highly nucleophilic lithium or magnesium acetylide. nih.govwiley-vch.de This acetylide then attacks the electrophilic carbon of the C=N double bond of an imine. youtube.com The imines themselves are commonly prepared by the condensation of an aldehyde or ketone with a primary amine, sometimes requiring a dehydrating agent. wiley-vch.delibretexts.org Due to the potential instability of imines, there is growing interest in using stable precursors, such as N-functionalized hydroxylamine (B1172632) reagents, which can generate the reactive imine in situ. nih.govnih.gov This classical two-step approach offers a high degree of control but lacks the atom and step economy of the one-pot multicomponent reactions. phytojournal.comresearchgate.net

Alkylation of Amines with Propargylic Electrophiles

The synthesis of N-aryl propargylamines, including N-(2,4-Dimethylphenyl)prop-2-yn-1-amine, can be achieved through the direct alkylation of an amine with a propargylic electrophile. This method is a classical and straightforward application of the SN2 reaction, where the amine acts as a nucleophile. libretexts.org In this approach, an aniline, such as 2,4-dimethylaniline (B123086), attacks a propargyl halide, like propargyl bromide or chloride, to form the desired product.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which prevents the protonation of the starting amine and drives the reaction to completion. The choice of solvent and base is critical to optimize the reaction yield and minimize side reactions, such as over-alkylation, which can occur since the product is also a nucleophile. libretexts.org While effective, this method can sometimes be limited by the availability and stability of the requisite propargylic electrophiles. organic-chemistry.org

A general scheme for this transformation is as follows:

Reactants : 2,4-Dimethylaniline and a propargyl halide (e.g., propargyl bromide).

Conditions : A suitable solvent and a non-nucleophilic base.

Product : N-(2,4-Dimethylphenyl)prop-2-yn-1-amine.

Reductive Amination Strategies

Reductive amination provides a versatile, single-step pathway to amines by reacting a carbonyl compound with an amine in the presence of a reducing agent. libretexts.org For the synthesis of N-(2,4-Dimethylphenyl)prop-2-yn-1-amine, this process would involve the condensation of 2,4-dimethylaniline with propynal (propiolaldehyde) to form an intermediate imine. This imine is then reduced in situ to the target propargylamine. libretexts.orgresearchgate.net

A variety of reducing agents can be employed for this transformation. Historically, sodium cyanoborohydride was widely used. koreascience.kr However, due to toxicity concerns, milder and more selective reagents like sodium triacetoxyborohydride (B8407120) (STAB) are now commonly preferred. researchgate.netresearchgate.net Other systems, such as catalytic hydrogenation over nickel or the use of borohydride (B1222165) exchange resin (BER), have also proven effective for the reductive amination of aldehydes and ketones. libretexts.orgkoreascience.kr This method is broadly applicable and avoids the use of potentially unstable propargyl halides. nih.gov

The key steps in this one-pot reaction are:

Formation of an iminium ion from the reaction of 2,4-dimethylaniline and propynal.

Reduction of the iminium ion by a hydride-based reducing agent.

C-H Functionalization of Terminal Alkynes

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds. In the context of propargylamine synthesis, the most prominent method is the three-component coupling reaction, often referred to as A³ coupling (Aldehyde-Alkyne-Amine). nih.govsemanticscholar.org This reaction involves the catalytic coupling of an amine, an aldehyde, and a terminal alkyne to directly generate the corresponding propargylamine. nih.gov

To synthesize N-(2,4-Dimethylphenyl)prop-2-yn-1-amine via this route, 2,4-dimethylaniline, formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde), and acetylene (B1199291) would be reacted in the presence of a suitable catalyst. Copper catalysts are the most extensively used for this transformation due to their low cost and high reactivity. nih.govsemanticscholar.orgresearchgate.net The reaction mechanism is believed to proceed through the formation of a copper acetylide intermediate, which then attacks an in situ-generated iminium ion. semanticscholar.org

Beyond the classic A³ coupling, other C-H functionalization strategies have been developed. These include the direct oxidative cross-coupling of N,N-dialkylanilines with terminal alkynes and the palladium-catalyzed para-selective C-H alkynylation of anilines. nih.govresearchgate.net Gold-catalyzed direct alkynylation has also been reported as a method for the para-selective functionalization of anilines under mild conditions. acs.org These advanced methods offer alternative pathways with distinct selectivities and substrate scopes. nih.govacs.org

The table below summarizes findings for the synthesis of various propargylamines using copper-catalyzed A³ coupling reactions, illustrating typical conditions and yields.

| Amine | Aldehyde | Alkyne | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Benzaldehyde | Phenylacetylene | CuBr | High | researchgate.net |

| Piperidine | Benzaldehyde | Phenylacetylene | Cu(I) in Ionic Liquid | High | nih.gov |

| Morpholine | Cyclohexanone | Phenylacetylene | AuBr3 (Neat) | Good | semanticscholar.org |

| Secondary Amine | Aldehyde | Terminal Alkyne | CuBr / (R)-quinap | Good | organic-chemistry.org |

| Aniline | Aromatic Aldehyde | Alkyne | Cu(I) / (i-Pr-pybox-diPh) | High | organic-chemistry.org |

The following table presents examples of direct C-H alkynylation of anilines using different catalytic systems.

| Substrate | Alkyne Reagent | Catalyst System | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline Derivatives | (Triisopropylsilyl)acetylene | Pd/S,O-Ligand | para-selective | Varies | nih.gov |

| Anilines | TIPS-EBX | AuCl | para-selective | Good | acs.org |

| N,N-dimethylaniline | Phenylacetylene | MOF-199 (Cu-based) | N.A. | 96 (conversion) | researchgate.net |

| Aryl Iodide / N-benzoyloxyamine | Alkynyl Carboxylic Acid | Palladium | ortho-selective | Varies | acs.org |

Intramolecular Cyclization Reactions for Heterocycle Construction

The strategic placement of the amino and alkynyl functionalities in N-(2,4-dimethylphenyl)prop-2-yn-1-amine derivatives allows for a variety of intramolecular cyclization reactions, providing efficient routes to various nitrogen-containing heterocycles. These reactions often proceed with high atom economy and can be catalyzed by a range of transition metals or promoted by bases, leading to complex molecular architectures from relatively simple starting materials.

Formation of Nitrogen-Containing Heterocyclic Systems

The intramolecular cyclization of derivatives of this compound serves as a powerful tool for the synthesis of numerous nitrogen-containing heterocyclic systems. The specific heterocycle formed is often dependent on the reaction conditions, the nature of the catalyst, and the presence of other functional groups in the substrate.

The synthesis of pyrroles and their partially saturated analogs, 3-pyrrolines, from N-propargyl amine derivatives represents a significant application of intramolecular cyclization. While direct examples involving N-(2,4-dimethylphenyl)prop-2-yn-1-amine are not extensively documented in the provided search results, the general strategies for N-propargyl β-enaminones offer a clear pathway. A base-promoted intramolecular cyclization of N-alkyl, N-propargylic β-enaminones provides a metal-free method for generating polysubstituted pyrroles. cityu.edu.hkrsc.org This transformation is believed to proceed via an initial deprotonation followed by a 5-exo-dig cyclization.

Furthermore, gold-catalyzed reactions of N-propargyl β-enaminones have been shown to yield various heterocyclic products. nih.gov The synthesis of 3-pyrrolines can be achieved through methods such as the asymmetric gold-ligand cooperative catalysis of propargylic sulfonamides, which can lead to either 2,5-cis or 2,5-trans-3-pyrrolines with high diastereoselectivity depending on the ligand used. organic-chemistry.org Another approach involves the ring-expansion of vinyl aziridines, catalyzed by copper(I) triflate, to furnish 3-pyrrolines under mild conditions. organic-chemistry.org

Table 1: General Methods for Pyrrole and 3-Pyrroline Synthesis from Propargylamine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-alkyl, N-propargylic β-enaminones | Base (e.g., t-BuOK), Solvent (e.g., THF) | Polysubstituted pyrroles | cityu.edu.hkrsc.org |

| Propargylic sulfonamides | Gold-catalyst, Chiral ligand | Chiral 3-pyrrolines | organic-chemistry.org |

| Vinyl aziridines | (CuOTf)2·toluene, THF | 3-pyrrolines | organic-chemistry.org |

The synthesis of quinoline derivatives from N-propargylanilines is a well-established transformation that can proceed through various catalytic systems. The intramolecular hydroarylation followed by cyclization of N-(2-alkynyl)anilines is a key strategy. orgsyn.org Electrophilic cyclization using reagents like iodine monochloride (ICl), iodine (I2), or bromine (Br2) can afford 3-halo-substituted quinolines. orgsyn.org Mercury(II) triflate has also been shown to catalyze the ring closure of these alkynylanilines to produce quinolines with a hydrogen at the 3-position. orgsyn.org

The reaction of propargylic alcohols with anilines in the presence of polyphosphoric acid provides an efficient route to 2,4-disubstituted quinolines. researchgate.net This method highlights the versatility of the propargylic moiety in constructing the quinoline scaffold.

Table 2: Synthesis of Quinoline Derivatives from N-Propargylaniline Precursors

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-(2-Alkynyl)anilines | ICl, I2, Br2, or PhSeBr; NaHCO3, MeCN | 3-Substituted Quinolines | orgsyn.org |

| N-(2-Alkynyl)anilines | Hg(OTf)2 | Quinolines | orgsyn.org |

| Propargylic alcohols and anilines | Polyphosphoric acid | 2,4-Disubstituted Quinolines | researchgate.net |

The versatility of N-propargylamine derivatives extends to the synthesis of five-membered heterocycles containing a second heteroatom, such as thiazoles, oxazoles, and imidazoles.

Thiazoles: N-propargylamines are valuable precursors for thiazole (B1198619) synthesis. researchgate.netspringernature.comnih.gov For instance, the reaction of N-propargyl thioamides with bromine in an ionic liquid leads to 5-(dibromomethyl)thiazole derivatives through a bromination-cyclization sequence. springernature.com Another approach involves the treatment of N-propargylamides with Lawesson's reagent to form an N-(propargyl)thioamide intermediate, which then undergoes a 5-exo-dig cyclization to yield fully substituted dihydrothiazoles. springernature.com Furthermore, copper-catalyzed reactions are also employed in thiazole synthesis. researchgate.net

Oxazoles: The synthesis of oxazoles from N-propargylamides can be achieved through palladium-catalyzed coupling with aryl iodides, followed by in-situ cyclization. nih.gov Gold-catalyzed intramolecular cyclization of internal N-propargylamides in the presence of an oxidant like 4-MeO-TEMPO also provides a route to 5-oxazole ketones. organic-chemistry.orgresearchgate.net Additionally, cycloisomerization of propargylic amides, often supported on silica (B1680970) gel, offers a mild and efficient pathway to polysubstituted oxazoles. nih.govorganic-chemistry.org

Imidazoles: Imidazole (B134444) derivatives can be synthesized from propargylamines through multi-component reactions. For example, the coupling of benzyl, a functionalized aldehyde, prop-2-ynylamine, and ammonium (B1175870) acetate using a CuFe2O4 nanoparticle catalyst can produce tetrasubstituted imidazoles. researchgate.net The van Leusen imidazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), is another powerful method for preparing imidazole derivatives. cityu.edu.hk

Table 3: Synthesis of Thiazole, Oxazole, and Imidazole Derivatives

| Heterocycle | Starting Material | Reagents and Conditions | Reference |

|---|---|---|---|

| Thiazole | N-propargyl thioamides | Br2, Ionic liquid | springernature.com |

| Thiazole | N-propargylamides | Lawesson's reagent, Toluene | springernature.com |

| Oxazole | N-propargylamides, Aryl iodides | Pd2(dba)3, tri(2-furyl)phosphine, NaOtBu | nih.gov |

| Oxazole | Internal N-propargylamides | Gold catalyst, 4-MeO-TEMPO | organic-chemistry.orgresearchgate.net |

| Imidazole | Prop-2-ynylamine, Aldehyde, Benzyl, NH4OAc | CuFe2O4 NPs | researchgate.net |

The reactivity of N-(2,4-dimethylphenyl)prop-2-yn-1-amine derivatives is not limited to the formation of five-membered rings; they are also key precursors for the synthesis of fused heterocyclic systems like quinoxalines and phthalazines.

Quinoxalines: The synthesis of quinoxalines can be achieved from N-propargyl aniline derivatives through intramolecular cyclization catalyzed by main group metal Lewis acids such as stannic chloride or indium(III) chloride. researchgate.net These reactions can proceed via a one-pot procedure starting from ortho-nitro N-propargyl anilines. semanticscholar.org The classic method for quinoxaline (B1680401) synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, often under acidic conditions or with the aid of a catalyst. cityu.edu.hksemanticscholar.org

Phthalazines: Derivatives of this compound are valuable in the synthesis of phthalazinone derivatives. For example, 4-(2,4-dimethyl-phenyl)-2H-phthalazinone derivatives have been synthesized starting from the aroylation of m-xylene (B151644) with phthalic anhydride, followed by cyclization with reagents like hydrazine (B178648) monohydrate. semanticscholar.org Further functionalization of the phthalazinone core can be achieved through N-alkylation and subsequent reactions to introduce other heterocyclic moieties like oxadiazoles. semanticscholar.org The reaction of hydrazides with various carbonyl compounds is a common strategy to build these fused systems. organic-chemistry.orgnih.govresearchgate.net

Table 4: Synthesis of Fused Heterocyclic Systems

| Heterocycle | Starting Material | Reagents and Conditions | Reference |

|---|---|---|---|

| Quinoxalines | ortho-Nitro N-propargyl anilines | SnCl2·2H2O or In powder, Isopropanol | semanticscholar.org |

| Phthalazinones | o-(2,4-Dimethylbenzoyl)benzoic acid | Hydrazine monohydrate | semanticscholar.org |

| Phthalazinone derivatives | Phthalazine acetohydrazide | Acetylacetone, Dioxane | fayoum.edu.eg |

Ring Expansion and Rearrangement Pathways

Beyond cyclization reactions that form rings of a predictable size, derivatives of this compound can participate in more complex transformations involving ring expansions and skeletal rearrangements. These reactions often proceed through strained intermediates or involve the migration of atoms or groups to achieve a more stable structure.

A notable example of ring expansion involves the reaction of aziridines. Aziridines, being strained three-membered rings, are prone to ring-opening and subsequent rearrangement. clockss.org For instance, the reaction of an aziridine (B145994) with a vinyl diazoester in the presence of a rhodium catalyst can generate an aziridinium (B1262131) ylide intermediate, which then undergoes a pseudo- researchgate.netclockss.org-sigmatropic rearrangement to expand into a dehydropiperidine scaffold. springernature.com While not directly demonstrated with N-(2,4-dimethylphenyl)prop-2-yn-1-amine derivatives in the provided results, the principle of using strained rings like aziridines derived from this amine could open pathways to larger heterocyclic systems. Similarly, the Beckmann and Schmidt rearrangements of oximes and ketones, respectively, derived from tetralone structures can lead to ring-expanded lactams. epa.gov

Table 5: General Ring Expansion and Rearrangement Reactions

| Reaction Type | Starting Material | Key Intermediate/Process | Product | Reference |

|---|---|---|---|---|

| Ring Expansion | Aziridine, Vinyl diazoester | Aziridinium ylide, Pseudo- researchgate.netclockss.org-sigmatropic rearrangement | Dehydropiperidine | springernature.com |

| Beckmann Rearrangement | Tetralone oxime | - | Lactam | epa.gov |

| Schmidt Rearrangement | Tetralone | - | Lactam | epa.gov |

Intermolecular Coupling and Addition Reactions

The chemical architecture of N-(2,4-Dimethylphenyl)prop-2-yn-1-amine, featuring a terminal alkyne and a secondary aniline moiety, renders it a versatile building block for a variety of intermolecular coupling and addition reactions. The propargyl group, in particular, serves as a reactive handle for powerful synthetic transformations, including click chemistry, enyne metathesis, and isomerization reactions, enabling the construction of complex molecular scaffolds.

Click Chemistry Applications of the Propargyl Moiety

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for applications in drug discovery, materials science, and bioconjugation. nih.gov The terminal alkyne of N-(2,4-Dimethylphenyl)prop-2-yn-1-amine is a quintessential functional group for engaging in these transformations.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. It involves the reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole. This transformation is known for its exceptional reliability, mild reaction conditions, and high regioselectivity. The resulting triazole ring is chemically stable and can act as a rigid linker or a pharmacologically relevant scaffold.

The propargyl group in N-(2,4-Dimethylphenyl)prop-2-yn-1-amine makes it an excellent substrate for CuAAC reactions. While propargylamines are known to be effective substrates, their reactivity can be influenced by the nature of the substituents. nih.gov A comparative study on the kinetics of various alkyne substrates in ligand-accelerated CuAAC highlights that propargylic compounds, including amines and ethers, exhibit high reaction rates. nih.gov Although the 2,4-dimethylphenyl derivative was not specifically tested in this study, its reactivity is expected to be comparable to other N-aryl propargylamines, which perform well. nih.gov

| Alkyne Substrate | Substrate Type | Time to 50% Completion (min) | Time to 90% Completion (min) |

|---|---|---|---|

| N-Phenylpropiolamide | Propiolamide | 1.8 | 6.0 |

| Propargyl ether of 4-t-butylphenol | Propargyl Ether | 2.7 | 8.9 |

| N-Propargyl-4-t-butylaniline | Propargylamine | 4.5 | 14.9 |

| N-Propargyl-N-methyl-4-t-butylaniline | Propargylamine | 5.4 | 18.0 |

| Propargyl Alcohol | Propargyl Alcohol | 6.0 | 20.0 |

Table based on kinetic data for CuAAC reactions under specific bioconjugation conditions, illustrating the relative reactivity of different alkyne classes. Data extracted from a study by Hein et al. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, metal-free alternative to CuAAC. The reaction's driving force is not a catalyst but the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn This allows the reaction to proceed rapidly at physiological temperatures without the need for a copper catalyst, which can be cytotoxic, making SPAAC exceptionally useful for bioconjugation in living systems. nih.gov

The terminal alkyne in N-(2,4-Dimethylphenyl)prop-2-yn-1-amine is linear and unstrained. Therefore, it does not act as the strain-promoted component. Instead, it would serve as the reaction partner for a molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). In a typical SPAAC application, a biomolecule might be tagged with a strained alkyne, and a probe molecule derived from N-(2,4-Dimethylphenyl)prop-2-yn-1-amine (first converted to an azide) could be used for labeling. The reaction is a [3+2] dipolar cycloaddition that, like CuAAC, yields a stable triazole product. magtech.com.cnacs.org

Beyond CuAAC and SPAAC, the propargyl group is amenable to other transformations that fit the click chemistry criteria. One notable example is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . In contrast to CuAAC, the ruthenium-catalyzed version of this reaction selectively produces the 1,5-disubstituted 1,2,3-triazole regioisomer. This complementary regioselectivity provides an alternative pathway to different triazole-containing structures, which can be crucial for structure-activity relationship studies in medicinal chemistry. Another relevant reaction is the thiol-yne coupling , where a thiol adds across the alkyne, often in the presence of a radical initiator or light, to form vinyl sulfide (B99878) products.

Enyne Metathesis Reactions for Heterocyclic Synthesis

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most commonly those containing ruthenium, such as Grubbs-type catalysts. This reaction reorganizes the bonds between an alkene and an alkyne to produce a new 1,3-diene system.

For a substrate like N-(2,4-Dimethylphenyl)prop-2-yn-1-amine, enyne metathesis is typically employed in an intramolecular fashion, known as Ring-Closing Enyne Metathesis (RCEYM). To achieve this, the amine must first be functionalized with an alkene-containing tether, for example, through N-allylation to form an N-allyl-N-(2,4-dimethylphenyl)prop-2-yn-1-amine. The resulting 1,6-enyne is then an ideal substrate for RCEYM. Upon exposure to a ruthenium catalyst, the enyne undergoes cyclization to generate nitrogen-containing heterocycles, such as dihydropyrroles (pyrrolines) or tetrahydropyridines, which are prevalent cores in many natural products and pharmaceuticals. rsc.orgnih.gov

Isomerization Reactions (e.g., to 1-Azadienes)

The propargyl moiety in N-(2,4-Dimethylphenyl)prop-2-yn-1-amine can undergo rearrangement or isomerization reactions to yield valuable conjugated systems. A particularly useful transformation is the base-promoted isomerization to form a 1-aza-1,3-diene. nih.gov This reaction proceeds under mild conditions and demonstrates high atom economy. nih.govmdpi.com

Studies have shown that treating N-aryl propargylamines with a base such as tetrabutylammonium (B224687) acetate (Bu₄NOAc) in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 80 °C) leads to the clean formation of the corresponding 1-azadiene product in high yields. mdpi.com The proposed mechanism involves an initial base-promoted deprotonation to form an allenic intermediate, which then undergoes a prototropic shift to yield the thermodynamically more stable conjugated 1-azadiene. mdpi.com This transformation shows excellent tolerance for various substituents on the aromatic ring, indicating that N-(2,4-Dimethylphenyl)prop-2-yn-1-amine would be a highly suitable substrate. mdpi.com These 1-azadienes are versatile synthetic intermediates for constructing more complex heterocyclic systems via cycloaddition reactions.

| N-Aryl Propargylamine Substrate (R group on Aniline) | Product | Yield (%) |

|---|---|---|

| H | N-phenyl-1-aza-1,3-diene derivative | 85 |

| 4-Me | N-(4-methylphenyl)-1-aza-1,3-diene derivative | 88 |

| 4-tBu | N-(4-tert-butylphenyl)-1-aza-1,3-diene derivative | 86 |

| 4-F | N-(4-fluorophenyl)-1-aza-1,3-diene derivative | 93 |

| 4-Cl | N-(4-chlorophenyl)-1-aza-1,3-diene derivative | 91 |

| 4-Br | N-(4-bromophenyl)-1-aza-1,3-diene derivative | 89 |

Table illustrating the scope and efficiency of the base-promoted isomerization of various N-aryl propargylamines to 1-azadienes. Data from a study by Wang et al. mdpi.com

Functionalization of the Propargylic and Aromatic Moieties

The unique combination of a terminal alkyne, a secondary amine, and an electron-rich aromatic ring in N-(2,4-Dimethylphenyl)prop-2-yn-1-amine, also known as this compound, offers a versatile platform for a variety of chemical transformations. These modifications can be selectively targeted to the propargylic unit or the aromatic system, enabling the synthesis of a diverse range of derivatives with potential applications in various fields of chemical research.

Derivatization of the Terminal Alkyne Group

The terminal alkyne is a highly versatile functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction is a powerful tool for the formation of a new carbon-carbon bond between the terminal alkyne of N-(2,4-Dimethylphenyl)prop-2-yn-1-amine and various aryl or vinyl halides. nih.govnih.govfigshare.com This reaction allows for the introduction of diverse aromatic or vinylic substituents at the terminus of the propargyl group.

Mannich-Type Reactions: The acidic proton of the terminal alkyne can be utilized in Mannich-type reactions. In the presence of an aldehyde (often formaldehyde) and a secondary amine, an aminomethyl group can be introduced at the propargylic position, yielding a more complex propargylamine derivative.

"Click" Chemistry (Huisgen 1,3-Dipolar Cycloaddition): The terminal alkyne is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction with an organic azide proceeds with high efficiency and regioselectivity to form a stable 1,4-disubstituted 1,2,3-triazole ring. This methodology is widely used for the synthesis of complex molecular architectures and bioconjugation.

| Reaction | Reagents | Product Type |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst, Cu Co-catalyst, Base | Aryl/Vinyl-substituted Alkyne |

| Mannich Reaction | Formaldehyde, Secondary Amine | Aminomethylated Alkyne |

| CuAAC ("Click" Chemistry) | Organic Azide, Cu(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole |

Modifications of the Secondary Amine Functionality

The secondary amine group in N-(2,4-Dimethylphenyl)prop-2-yn-1-amine is nucleophilic and can be readily functionalized through various reactions.

N-Alkylation: The nitrogen atom can be alkylated using a variety of alkylating agents, such as alkyl halides, in the presence of a base. This reaction introduces an additional alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. The choice of base and reaction conditions is crucial to control the extent of alkylation and avoid the formation of quaternary ammonium salts.

N-Acylation: The secondary amine can be acylated with acylating agents like acid chlorides or anhydrides to form the corresponding amide. nih.gov For instance, reaction with acetyl chloride would yield N-acetyl-N-(2,4-dimethylphenyl)prop-2-yn-1-amine. This transformation is often used to protect the amine functionality or to introduce a carbonyl group for further modifications.

| Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl Halide, Base | Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride, Base | Amide |

Directed Transformations Involving the 2,4-Dimethylphenyl Ring

The 2,4-dimethylphenyl group can undergo electrophilic aromatic substitution reactions. Furthermore, the presence of the nitrogen-containing substituent allows for the possibility of directed ortho-metalation, a powerful technique for regioselective functionalization of the aromatic ring.

Electrophilic Aromatic Substitution: The electron-donating methyl groups and the amino group activate the aromatic ring towards electrophilic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho and para to the activating groups. The directing effects of the existing substituents would determine the regioselectivity of these reactions.

Directed Ortho-Metalation (DoM): The nitrogen atom of the propargylamine moiety, particularly after conversion to a suitable directing group like an amide or a carbamate, can direct lithiation to the ortho position (the C3 or C5 position of the phenyl ring). This ortho-lithiated species can then be quenched with a variety of electrophiles, allowing for the precise introduction of a wide range of functional groups at a specific position on the aromatic ring. This strategy offers a high degree of regiocontrol that is often difficult to achieve through classical electrophilic aromatic substitution.

| Reaction | General Conditions | Potential Functionalization Site |

| Electrophilic Aromatic Substitution | Electrophile, Lewis/Brønsted Acid | Ortho/Para to existing substituents |

| Directed Ortho-Metalation (DoM) | Strong Base (e.g., n-BuLi), Electrophile | Ortho to the directing group |

Mechanistic Investigations and Reaction Pathway Elucidation of N 2,4 Dimethylphenyl Prop 2 Yn 1 Amine Transformations

Proposed Catalytic Cycles for Metal-Mediated Transformations

Transformations of N-aryl propargylamines are frequently accomplished using transition metal catalysts such as palladium, rhodium, and copper. nih.govresearchgate.net Although a specific catalytic cycle for (2,4-Dimethyl-phenyl)-prop-2-ynyl-amine is not extensively detailed in the literature, plausible mechanisms can be proposed based on analogous reactions involving similar substrates. nih.govmdpi.com

For instance, a common transformation is the cyclization or annulation reaction to form quinoline (B57606) or indole (B1671886) scaffolds. nih.govmdpi.com A proposed rhodium(III)-catalyzed cycle for the annulation of an N-aryl amine with an alkyne typically begins with the C-H activation of the aryl group. nih.gov

A plausible catalytic cycle for a Rh(III)-catalyzed transformation can be outlined as follows:

C-H Activation: The cycle initiates with the ortho C–H cleavage of the 2,4-dimethylphenyl group, directed by the amine, to form a stable rhodacycle intermediate. nih.gov

Coordination and Insertion: The propargyl group of a second molecule or another alkyne coupling partner coordinates to the rhodium center. This is followed by migratory insertion into the Rh-C bond.

Reductive Elimination: The cycle concludes with reductive elimination, which regenerates the active Rh(III) catalyst and releases the final cyclized product. nih.gov

Similarly, palladium-catalyzed cycles are widely employed. researchgate.net These often involve a Pd(II) catalyst which undergoes C-H bond insertion, coordinates with an alkyne or other coupling partner, and proceeds through CO coordination/insertion or other annulation steps before reductive elimination regenerates the catalyst. nih.gov

| Catalyst System | Proposed Transformation Type | Key Mechanistic Steps | Reference |

|---|---|---|---|

| [Cp*RhCl2]2 / Cu(OAc)2 | C-H Annulation / Cyclization | Directed C-H activation, Alkyne Coordination, Reductive Elimination | nih.gov |

| Pd(OAc)2 / Ligand / Oxidant | Cross-Coupling / Annulation | C-H Cleavage, Transmetalation/Coordination, Reductive Elimination | nih.govresearchgate.net |

| H4Ru4(CO)12 / Co2(CO)8 | Addition to Carbodiimides | Catalyst activation, Nucleophilic addition, Product formation | mdpi.com |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are essential for validating any proposed catalytic cycle. An intermediate is a molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. youtube.com In the metal-catalyzed transformations of this compound, several types of intermediates are anticipated.

Key potential intermediates include:

Metallacycles: In Rh(III) or Pd(II) catalysis, the initial C-H activation leads to the formation of a five- or six-membered ring containing the metal, known as a metallacycle (e.g., a rhodacycle or palladacycle). nih.gov These species are often stable enough to be studied.

Pi-Alkyne Complexes: Before insertion, the alkyne moiety of the propargylamine (B41283) or a coupling partner coordinates to the metal center, forming a π-complex.

Imidoyl or Amido Complexes: In certain pathways, particularly those involving isocyanides or other nitrogen sources, imidoyl or amido palladium(II) species can be formed as intermediates. mdpi.com

The characterization of these transient species relies on a combination of spectroscopic and analytical techniques. NMR spectroscopy is a powerful tool for elucidating the structure of intermediates in solution. researchgate.nettsijournals.com In some cases, intermediates can be isolated and their structures confirmed by X-ray crystallography. researchgate.net Mass spectrometry is also used to identify the mass of proposed intermediates. researchgate.net

Influence of the 2,4-Dimethylphenyl Substituent on Reactivity and Selectivity

The 2,4-dimethylphenyl group attached to the nitrogen atom plays a critical role in directing the reactivity and selectivity of the transformations. This influence stems from a combination of electronic and steric effects. beilstein-journals.org

Electronic Effects: The two methyl groups on the phenyl ring are electron-donating groups (EDGs). beilstein-journals.org They increase the electron density of the aromatic ring through an inductive effect and hyperconjugation. This enhanced electron density makes the phenyl ring more nucleophilic and more susceptible to electrophilic attack, which can facilitate the initial C-H activation step in many metal-catalyzed cycles. youtube.com The increased electron density on the nitrogen atom also enhances its coordinating ability with the metal catalyst.

Steric Effects: Steric hindrance is a significant factor, particularly from the methyl group at the ortho- (position 2) position. youtube.com

Regioselectivity: The bulkiness of the ortho-methyl group can sterically hinder the approach to the C-6 position of the phenyl ring. This often directs metal catalysts to activate the less hindered C-H bond at the other ortho- position (if available) or can influence the stereochemical outcome of subsequent steps. In electrophilic aromatic substitution reactions, bulky directing groups generally favor the formation of the para product over the ortho product due to steric hindrance. youtube.com

Reaction Rate: While electronic effects from the methyl groups might accelerate the reaction, significant steric bulk can slow it down by impeding the optimal geometry of the transition state.

Computational and Theoretical Studies on N 2,4 Dimethylphenyl Prop 2 Yn 1 Amine Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

There are no specific DFT studies in the available literature that detail the reaction mechanisms involving N-(2,4-dimethylphenyl)prop-2-yn-1-amine. Such studies would theoretically investigate reaction pathways, such as cycloadditions or hydroaminations, by mapping the potential energy surface. This would involve identifying all relevant intermediates and transition states connecting them, providing a step-by-step molecular-level picture of the reaction. For the broader class of propargylamines, DFT has been used to elucidate mechanisms of catalyzed reactions, often revealing multi-step pathways. ucl.ac.uk

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

A search for computational studies using QM/MM approaches for N-(2,4-dimethylphenyl)prop-2-yn-1-amine yielded no results. This hybrid method is typically employed when the molecule of interest is part of a much larger system, such as an enzyme's active site or a complex solution environment. The QM region (the reacting molecules) is treated with high-level quantum mechanics, while the surrounding environment (the MM region, e.g., protein or solvent) is treated with classical molecular mechanics. This approach provides a balance between accuracy and computational cost for large, complex systems.

Prediction of Reaction Energetics and Transition State Structures

Illustrative Data Table: Hypothetical Reaction Energetics (No actual data available)

| Reaction Step | Transition State | Activation Energy (ΔG‡) kcal/mol | Step Energy (ΔG) kcal/mol |

|---|---|---|---|

| Initial Coordination | TS1 | Data Not Available | Data Not Available |

| Cyclization | TS2 | Data Not Available | Data Not Available |

| Proton Transfer | TS3 | Data Not Available | Data Not Available |

Note: This table is a template and contains no real data, as none was found in the literature for the specified compound.

Analysis of Electronic Structure and Bonding in Reaction Pathways

There are no specific studies analyzing the electronic structure and bonding changes for N-(2,4-dimethylphenyl)prop-2-yn-1-amine during a reaction. This type of analysis, often performed alongside DFT calculations, uses tools like Natural Bond Orbital (NBO) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), or Frontier Molecular Orbital (FMO) theory. These methods provide insights into charge distribution, orbital interactions (e.g., HOMO-LUMO interactions), and the nature of chemical bonds as they form and break, which are fundamental to understanding reactivity.

Role of N 2,4 Dimethylphenyl Prop 2 Yn 1 Amine As a Core Building Block in Advanced Chemical Synthesis

Precursor for Complex Organic Architectures and Natural Product Analogs

The unique reactivity of the propargylamine (B41283) unit within N-(2,4-Dimethylphenyl)prop-2-ynyl-amine allows it to serve as a key starting material for the assembly of intricate molecular structures. The alkyne and amine functionalities can be sequentially or concertedly manipulated to build polycyclic and stereochemically rich compounds.

One powerful transformation is the Pauson-Khand reaction, which involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst. N-arylpropargylamines can participate in this reaction to create complex, bridged bicyclic systems, which are challenging to synthesize through other means. kcl.ac.uk

Furthermore, N-arylpropargylamines are instrumental in synthesizing analogs of biologically active natural products. For instance, methodologies have been developed for the synthesis of substituted pyrrolo[2,3-c]quinolines, which are analogs of the Marinoquinoline class of natural products. hud.ac.uk This is achieved through a domino-amination-hydroamination sequence starting from 4-alkynyl-3-iodoquinolines, themselves derived from N-arylpropargylamine precursors. The ability to access such privileged scaffolds highlights the role of compounds like N-(2,4-Dimethylphenyl)prop-2-ynyl-amine in medicinal chemistry and drug discovery programs.

Table 1: Examples of Complex Architectures from N-Arylpropargylamine Precursors

| Precursor Type | Reaction | Resulting Architecture | Application / Significance |

|---|---|---|---|

| N-Arylpropargylamine | Pauson-Khand Reaction | Fused cyclopentenone systems | Access to complex polycyclic scaffolds |

| N-Arylpropargylamine | Domino-amination-hydroamination | Pyrrolo[2,3-c]quinolines | Synthesis of natural product analogs (Marinoquinolines) |

Scaffold for Novel Heterocyclic Compound Synthesis

The N-(2,4-Dimethylphenyl)prop-2-ynyl-amine scaffold is exceptionally well-suited for constructing a diverse range of nitrogen-containing heterocyclic compounds. The proximate arrangement of the aromatic ring and the alkyne facilitates intramolecular cyclization reactions, which can be triggered by various electrophilic reagents and transition metal catalysts. hud.ac.uk

Electrophilic cyclization is a common strategy. Reagents like iodine (I₂) or iodine monochloride (ICl) can activate the alkyne, leading to an intramolecular attack from the electron-rich dimethylphenyl ring. This process, followed by oxidation, yields substituted quinolines, a core structure in many pharmaceuticals and functional materials. hud.ac.uk

Transition metals, particularly gold, silver, and tin, have emerged as powerful catalysts for these transformations.

Gold Catalysis: Cationic gold(I) catalysts are highly effective in promoting the intramolecular hydroarylation (IMHA) of N-arylpropargylamines. This atom-economical reaction leads to the formation of functionalized 1,2-dihydroquinolines. nih.gov The specific substitution pattern on the aniline (B41778) ring can direct the regiochemical outcome of the cyclization.

Tin Catalysis: Tin(II) chloride (SnCl₂) has been used to mediate the reductive cyclization of N-arylpropargylamines derived from ortho-nitrobenzaldehydes. This one-pot process first forms the propargylamine via an A3-coupling, which then undergoes cyclization to furnish quinoline (B57606) derivatives. researchgate.net This methodology can also be applied to form indazoles through N-N bond formation. researchgate.netresearchgate.net

Silver Catalysis: Silver salts can catalyze the cycloisomerization of propargylic ureas (formed in situ from propargylamines) to yield heterocycles like oxazolidin-2-imines and imidazolidin-2-ones, demonstrating the scaffold's utility in accessing five-membered rings. kuleuven.be

Table 2: Heterocyclic Synthesis from N-Arylpropargylamines

| Reagent/Catalyst | Substrate | Product Heterocycle | Reaction Type |

|---|---|---|---|

| I₂ or ICl | N-(2,4-Dimethylphenyl)prop-2-ynyl-amine | Substituted Quinoline | Electrophilic Cyclization |

| Au(I) salts | N-Protected N-arylpropargylamine | 1,2-Dihydroquinoline | Intramolecular Hydroarylation |

| SnCl₂·2H₂O | N-Arylpropargylamine | Quinolines / Indazoles | Reductive Cyclization |

| AgOTf | Propargylic Urea (from propargylamine) | Imidazolidin-2-one | N-Cycloisomerization |

| Cationic Au(I) | Propargylic Urea (from propargylamine) | Oxazolidin-2-imine | O-Cycloisomerization |

Applications in the Development of Efficient Synthetic Methodologies

N-(2,4-Dimethylphenyl)prop-2-ynyl-amine and its chemical class are central to the development of efficient and atom-economical synthetic methods, most notably multicomponent reactions (MCRs). The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a prime example, providing a direct, one-pot synthesis of propargylamines from readily available starting materials. researchgate.netscholaris.ca In this context, 2,4-dimethylaniline (B123086), a terminal alkyne (like phenylacetylene), and an aldehyde can be coupled using a transition metal catalyst (commonly copper, gold, or iron salts) to generate the corresponding propargylamine. researchgate.netresearchgate.net The development of these coupling methods avoids lengthy, multi-step syntheses and minimizes waste, adhering to the principles of green chemistry. researchgate.net

Beyond its own synthesis, the compound serves as a key substrate in developing further catalytic cycles. The transition metal-catalyzed cycloisomerizations discussed previously are themselves examples of new synthetic methodologies. kuleuven.be The ability to fine-tune these reactions by choosing the right catalyst (e.g., gold vs. silver) to selectively produce different heterocyclic isomers from the same starting material represents a significant advance in synthetic control. kuleuven.be These methodologies provide rapid access to libraries of complex molecules from a common precursor, accelerating the discovery of new chemical entities with desired properties.

Incorporation into Polymeric Materials via Polymerization Reactions

The terminal alkyne functionality of N-(2,4-Dimethylphenyl)prop-2-ynyl-amine makes it a suitable monomer for the synthesis of novel polymers. Substituted polyacetylenes are a class of π-conjugated polymers with interesting electronic and optical properties, making them promising for applications in materials science.

Rhodium(I) complexes have been shown to be excellent catalysts for the living polymerization of related N-propargylamides. researchgate.net This process yields cis-stereoregular polymers with controlled molecular weights and low dispersity. The "living" nature of the polymerization allows for the synthesis of well-defined block copolymers and telechelic polymers with functional end groups. The incorporation of the N-(2,4-dimethylphenyl) group onto the polymer backbone would impart specific solubility, thermal stability, and morphological characteristics to the final material. While the direct polymerization of N-(2,4-Dimethylphenyl)prop-2-ynyl-amine itself is not widely documented, the established methods for related propargyl monomers demonstrate clear potential.

The development of catalysts for alkyne polymerization, such as those based on Nickel, Palladium, or Cobalt, further expands the possibilities for using monomers like N-(2,4-Dimethylphenyl)prop-2-ynyl-amine to create new functional materials. utwente.nl

Conclusion and Future Research Directions in N 2,4 Dimethylphenyl Prop 2 Yn 1 Amine Chemistry

Current Challenges and Unexplored Avenues

Despite the broad utility of propargylamines, the specific chemistry of N-(2,4-dimethylphenyl)prop-2-yn-1-amine is not without its obstacles. A primary challenge lies in achieving high yields and selectivity in its synthesis. The presence of the bulky 2,4-dimethylphenyl group can sterically hinder the approach of reactants, potentially leading to lower reaction rates and the formation of side products.

Furthermore, while the A³ (aldehyde-alkyne-amine) coupling reaction is a common method for synthesizing propargylamines, the use of 2,4-dimethylaniline (B123086) may present challenges in terms of its nucleophilicity and the stability of the corresponding iminium ion intermediate. rsc.org The electron-donating nature of the two methyl groups on the aromatic ring can influence the reactivity of the amine, which requires careful optimization of reaction conditions.

Key unexplored avenues for this compound include:

Enantioselective Synthesis: The development of a practical and efficient method for the asymmetric synthesis of chiral N-(2,4-dimethylphenyl)prop-2-yn-1-amine remains a significant challenge. While enantioselective methods for other propargylamines exist, their applicability to this sterically demanding substrate has not been extensively studied. nih.gov

Reactivity of the C-H Bond: The reactivity of the acetylenic C-H bond in N-(2,4-dimethylphenyl)prop-2-yn-1-amine has not been fully explored. Investigations into its functionalization through various coupling reactions could lead to a diverse range of novel derivatives with unique properties.

Polymerization Potential: The ability of the propargylamine (B41283) moiety to undergo polymerization has been noted for the parent compound, propargylamine. acs.org The influence of the N-(2,4-dimethylphenyl) substituent on the polymerization process and the properties of the resulting polymer are yet to be investigated.

Emerging Synthetic Strategies and Catalytic Systems

Recent advancements in synthetic organic chemistry offer promising solutions to the challenges associated with the synthesis of N-(2,4-dimethylphenyl)prop-2-yn-1-amine. Emerging strategies are focused on improving efficiency, selectivity, and sustainability.

Novel Catalytic Systems:

Gold and Copper Catalysis: Gold and copper complexes have shown remarkable catalytic activity in the synthesis of propargylamines. nih.gov The development of novel ligand-supported gold or copper catalysts could offer enhanced reactivity and selectivity for the A³ coupling reaction involving 2,4-dimethylaniline.

Solvent-Free and Microwave-Assisted Synthesis: Green chemistry approaches, such as solvent-free reactions and microwave-assisted organic synthesis (MACOS), have the potential to significantly improve the efficiency and environmental footprint of N-(2,4-dimethylphenyl)prop-2-yn-1-amine synthesis. rsc.orgnih.gov These methods can lead to shorter reaction times and reduced waste generation.

Lewis Acid/Organocopper Cooperative Catalysis: A recently developed method involving the cooperative action of a Lewis acid, such as B(C₆F₅)₃, and an organocopper complex allows for the direct conversion of N-alkylamines to N-propargylamines via C-H activation. nih.govnih.gov Adapting this methodology for the direct propargylation of 2,4-dimethylaniline could provide a novel and efficient synthetic route.

A summary of emerging catalytic systems is presented in the table below:

| Catalytic System | Potential Advantages for N-(2,4-Dimethylphenyl)prop-2-yn-1-amine Synthesis |

| Gold Complexes | High efficiency, mild reaction conditions. nih.gov |

| Copper Nanoparticles/Complexes | Cost-effective, recyclable, effective in solvent-free conditions. rsc.org |

| Zinc-based Catalysts | Can be effective for A³ coupling reactions. rsc.org |

| Lewis Acid/Organocopper | Allows for direct C-H activation, potentially avoiding pre-functionalization steps. nih.govnih.gov |

Potential for Novel Chemical Transformations and Applications

The unique combination of a nucleophilic amine, a reactive alkyne, and a substituted aromatic ring makes N-(2,4-dimethylphenyl)prop-2-yn-1-amine a versatile building block for the synthesis of a wide array of complex molecules.

Heterocycle Synthesis: Propargylamines are well-established precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. rsc.orgacs.org N-(2,4-dimethylphenyl)prop-2-yn-1-amine could be utilized in cyclization reactions to generate novel substituted pyrroles, pyridines, and other heterocyclic systems. The 2,4-dimethylphenyl group would be incorporated into the final structure, potentially influencing its biological activity and physical properties.

Click Chemistry: The terminal alkyne functionality makes N-(2,4-dimethylphenyl)prop-2-yn-1-amine an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This highly efficient and specific reaction allows for the facile conjugation of the molecule to other molecular scaffolds, including biomolecules and polymers.

Multicomponent Reactions: Beyond the A³ coupling, this compound can serve as a key component in other multicomponent reactions (MCRs). nih.gov These reactions, where three or more reactants combine in a single step to form a complex product, offer a powerful strategy for rapidly generating molecular diversity.

Interdisciplinary Research Opportunities

The unique properties of N-(2,4-dimethylphenyl)prop-2-yn-1-amine open up exciting possibilities for interdisciplinary research, bridging the gap between organic chemistry and other scientific fields.

Medicinal Chemistry: Propargylamine derivatives are known to exhibit a range of biological activities, including acting as monoamine oxidase (MAO) inhibitors. rsc.org The N-(2,4-dimethylphenyl) moiety could modulate the pharmacological profile of the propargylamine core, leading to the development of new therapeutic agents. Further research could explore its potential as an inhibitor for other enzymes or as a scaffold for the development of novel anticancer or antimicrobial drugs.

Materials Science: Alkynes are valuable functional groups in the design of advanced materials. rsc.org N-(2,4-dimethylphenyl)prop-2-yn-1-amine could be incorporated into polymers or other materials to impart specific properties. For instance, it could be used to create functionalized surfaces or as a monomer in the synthesis of novel polymers with interesting electronic or optical properties. The study of polymerization of propargylamine intercalation compounds could be extended to this derivative. acs.org

Chemical Biology: As a chemical probe, the alkyne functionality can be used for bioorthogonal labeling and imaging. nih.gov N-(2,4-dimethylphenyl)prop-2-yn-1-amine could be developed into a tool for studying biological processes in living systems, with the 2,4-dimethylphenyl group potentially influencing its cellular uptake and distribution.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,4-Dimethyl-phenyl)-prop-2-ynyl-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using propargylamine and a 2,4-dimethylphenyl halide. Key variables include solvent choice (e.g., THF or DMF for polar aprotic conditions), base selection (e.g., K₂CO₃ or NaH), and temperature control (60–100°C). Catalysts like palladium or copper may enhance coupling efficiency in aryl halide reactions . For example, describes a similar synthesis involving [1-(2,4-Dimethyl-phenyl)-ethyl]-(4-methoxy-phenyl)-amine under reflux with NaHCO₃ . Optimization studies should track yield variations against catalyst loading (e.g., 5–10 mol%) and solvent polarity.

Q. How can spectroscopic techniques (NMR, FTIR, MS) be employed to characterize this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for 2,4-dimethylphenyl) and propargyl CH (δ 2.5–3.0 ppm). Compare with analogs like (2,4-difluorophenyl)methylamine in , where aromatic protons appear at δ 6.8–7.2 ppm .

- 13C NMR : Confirm quaternary carbons (e.g., propargyl sp-hybridized carbons at δ 70–85 ppm).

- FTIR : Look for N-H stretches (~3300 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹).

- MS : High-resolution MS can distinguish molecular ion peaks (e.g., C₁₁H₁₃N: calc. 159.1048) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or regiochemistry?